9-(tert-Butoxycarbonyl)-2,6-dioxa-9-azaspiro[4.5]decane-3-carboxylic acid
Description
9-(tert-Butoxycarbonyl)-2,6-dioxa-9-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a bicyclic framework with two oxygen atoms at positions 2 and 6 (2,6-dioxa), a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid moiety. Its molecular formula is C₁₄H₂₃NO₅, with a molecular weight of 285.3 g/mol . The Boc group enhances stability during synthetic processes, making the compound valuable as an intermediate in peptide and heterocyclic synthesis. Its spirocyclic structure confers conformational rigidity, which can influence bioavailability and binding affinity in medicinal chemistry applications.
Structure
3D Structure
Properties
Molecular Formula |
C13H21NO6 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonyl]-2,6-dioxa-9-azaspiro[4.5]decane-3-carboxylic acid |
InChI |
InChI=1S/C13H21NO6/c1-12(2,3)20-11(17)14-4-5-19-13(7-14)6-9(10(15)16)18-8-13/h9H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
VEBVECIZDOABJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CC(OC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(tert-Butoxycarbonyl)-2,6-dioxa-9-azaspiro[4.5]decane-3-carboxylic acid typically involves the reaction of tert-butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate with various reagents under controlled conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Formation of the Spirocyclic Core
The synthesis of the spirocyclic core involves cyclization reactions to create the interconnected ring system. While specific mechanistic details are not explicitly outlined in the sources, related spirocyclic compounds (e.g., 1,4-dioxa-8-azaspiro[4.5]decane derivatives) suggest methodologies such as:
-
Reductive amination : Formation of the nitrogen-containing ring via amine-aldehyde condensation followed by reduction .
-
Ring-closing metathesis : Potential use of transition-metal catalysts to form the fused ring structure, though not directly cited for this compound.
Incorporation of the Boc Protecting Group
The Boc group is introduced to protect the amine during synthesis. Typical reactions include:
-
Reaction with di-tert-butyl dicarbonate (Boc anhydride) : Conducted under basic conditions (e.g., Na2CO3) to form the carbamate .
-
Protection of hydroxyl groups : In some analogs, hydroxyl groups may be acetylated or Boc-protected (e.g., compound 3p.1 ) .
Deprotection of the Boc Group
The Boc group is removed under acidic conditions to expose the amine:
-
Acidolysis : Treatment with trifluoroacetic acid (TFA) or HCl in dioxane to cleave the carbamate bond .
-
Example : Deprotection of compounds 7k , 7q , and 7t to yield final analogs 8a–c .
Hydrolysis of Ester to Carboxylic Acid
Ester intermediates are hydrolyzed to the final carboxylic acid:
-
NaOH hydrolysis : Ester groups (e.g., 6a–t ) are converted to acids (7a–t ) using aqueous NaOH .
-
Conditions : Typically performed at elevated temperatures (e.g., reflux) .
Reduction of Nitro Groups
Nitro precursors are reduced to amines:
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Catalytic hydrogenation : Using H2 and palladium catalysts .
-
Iron-mediated reduction : Alternative method for nitro-to-amine conversion .
Coupling Reactions
The compound may participate in coupling reactions, such as:
-
Amide bond formation : Reaction with chloroacetyl derivatives (e.g., 2,2,2-trichloro-1-(3,4-dichloro-5-methyl-1H-pyrrol-2-yl)ethan-1-one) under basic conditions .
-
Use of coupling agents : EDC or HOBt for efficient amide coupling .
Key Reaction Conditions and Data
Mechanistic Insights
-
Spirocyclic stability : The fused ring system enhances stability, allowing selective functionalization.
-
Boc group utility : Facilitates controlled amine deprotection, critical for maintaining reactivity in subsequent steps .
-
Hydrolysis efficiency : NaOH-mediated ester cleavage ensures high conversion to the target carboxylic acid .
This compound’s synthesis leverages robust methods for spirocyclic formation, protecting group chemistry, and selective deprotection, ensuring its utility in pharmaceutical and chemical research.
Scientific Research Applications
Medicinal Chemistry
The compound is being studied for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting various diseases. Its spirocyclic structure is of interest due to its ability to mimic complex biological molecules.
- Case Study : Research has indicated that derivatives of spiro compounds exhibit antimicrobial and anticancer activities. For instance, studies have shown that modifications on the spiro framework can lead to compounds with enhanced biological activity against cancer cell lines .
Organic Synthesis
9-(tert-Butoxycarbonyl)-2,6-dioxa-9-azaspiro[4.5]decane-3-carboxylic acid serves as a versatile intermediate in organic synthesis. Its ability to undergo various reactions such as acylation, alkylation, and cyclization makes it a valuable building block for constructing complex organic molecules.
- Applications in Synthesis :
- Used as a precursor for synthesizing other biologically active compounds.
- Acts as a chiral auxiliary in asymmetric synthesis processes.
Material Science
The compound's unique structural properties allow it to be explored in material science, particularly in creating polymeric materials with specific functionalities.
- Research Findings : Studies have shown that incorporating spiro compounds into polymer matrices can enhance mechanical properties and thermal stability .
Data Table: Comparison of Applications
Mechanism of Action
The mechanism of action for 9-(tert-Butoxycarbonyl)-2,6-dioxa-9-azaspiro[4.5]decane-3-carboxylic acid involves its role as a protecting group for amines. The tert-butoxycarbonyl group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the tert-butoxycarbonyl group can be achieved using strong acids like trifluoroacetic acid, which leads to the formation of the free amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Target Compound :
- Structure : 2,6-dioxa-9-azaspiro[4.5]decane core with Boc and carboxylic acid groups.
- Molecular Formula: C₁₄H₂₃NO₅.
- Key Features : Two oxygen atoms in the dioxa ring, Boc protection, carboxylic acid functionality.
Comparative Compounds :
9-[(2-Methylpropan-2-yl)oxycarbonyl]-1-oxa-9-azaspiro[4.5]decane-3-carboxylic Acid Structure: 1-oxa-9-azaspiro[4.5]decane core (single oxygen in the ether ring). Molecular Formula: C₁₄H₂₃NO₅ (identical to the target compound). Key Differences: Positional isomerism (1-oxa vs. 2,6-dioxa) alters ring strain and solubility. LogP = 1.8 . Applications: Used in peptide synthesis intermediates .
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Structure: 7-oxa-9-aza framework with benzothiazole and aryl substituents. Molecular Formula: C₂₀H₁₇N₃O₃S (R = H; MW = 379.4 g/mol). Key Differences: Benzothiazole group introduces sulfur and aromaticity, enhancing UV absorption properties .
Inhibitor E (AAAHS Inhibitor) Structure: (3S)-8-(2-amino-6-[(1R)-1-[5-chloro-3'-(methylsulfonyl)biphenyl-2-yl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid. Molecular Formula: C₂₆H₂₅ClF₃N₃O₅S (MW = 608.0 g/mol). Key Differences: Chlorine, trifluoroethoxy, and sulfonyl groups confer biological activity as a tryptophan hydroxylase inhibitor .
Key Observations :
- Oxygen Position : The 2,6-dioxa configuration in the target compound likely increases polarity compared to the 1-oxa analogue, improving aqueous solubility .
- Boc Group Utility : Both the target compound and 1-oxa analogue utilize Boc protection for amine stabilization, critical in multi-step syntheses .
- Bioactivity : Inhibitor E’s complex substituents (e.g., chlorine, sulfonyl) highlight how spirocyclic frameworks can be tailored for therapeutic targeting .
Q & A
Q. What are the recommended synthetic strategies for preparing 9-(tert-Butoxycarbonyl)-2,6-dioxa-9-azaspiro[4.5]decane-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves spirocyclization reactions using intermediates like 2-Oxa-spiro[3.4]octane-1,3-dione ( ). Key steps include:
Condensation : Reacting the dione with a tert-butoxycarbonyl (Boc)-protected amine under basic conditions (e.g., triethylamine) to form the spirocyclic core.
Carboxylic Acid Formation : Hydrolysis of ester groups or oxidation of alcohol intermediates using reagents like Jones reagent or KMnO₄.
Protection/Deprotection : Boc protection of the amine group ensures regioselectivity during spirocyclization ().
- Critical Parameters : Solvent choice (e.g., THF for solubility), temperature control (0–25°C), and stoichiometric ratios (1:1.2 dione:amine) are critical for yields >60% ().
Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?
- Methodological Answer :
X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement of single-crystal data. The spirocyclic oxygen and nitrogen positions can be resolved via anomalous scattering ().
Q. Spectroscopy :
- ¹H/¹³C NMR : Confirm the Boc group (δ 1.4 ppm for tert-butyl protons; δ 155–160 ppm for carbonyl carbons).
- IR : Detect C=O stretches (~1700 cm⁻¹ for carboxylic acid and Boc groups) ().
- Data Cross-Validation : Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities in stereochemistry ().
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy ().
Ventilation : Use fume hoods to avoid inhalation of fine particulates ().
First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes ().
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR peak splitting) be resolved during structural analysis?
- Methodological Answer :
Variable Temperature NMR : Perform experiments at 25°C and −40°C to assess dynamic effects (e.g., hindered rotation of the Boc group) ().
COSY/NOESY : Identify through-space couplings to confirm spirocyclic conformation ().
High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₄H₂₁NO₄) to rule out impurities ().
Q. What strategies optimize the yield of the spirocyclic intermediate during synthesis?
- Methodological Answer :
Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to accelerate spirocyclization ().
Solvent Screening : Polar aprotic solvents (e.g., DMF) improve reaction rates but may require post-reaction purification via column chromatography ().
Kinetic Control : Lower reaction temperatures (0–5°C) favor spirocyclic product over linear byproducts ().
Q. How can computational modeling predict the compound’s reactivity in downstream applications (e.g., drug design)?
- Methodological Answer :
Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., carboxylic acid group) ().
Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The spirocyclic scaffold’s rigidity may enhance binding specificity ().
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
Purity Assessment : Re-crystallize the compound and re-measure melting points (mp) using differential scanning calorimetry (DSC). Impurities lower mp ().
Polymorphism Screening : Perform X-ray powder diffraction (XRPD) to detect crystalline forms ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
